molecular formula C16H13ClN2O3S B2607949 (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide CAS No. 1147715-85-2

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide

Cat. No.: B2607949
CAS No.: 1147715-85-2
M. Wt: 348.8
InChI Key: NZTVYMSQHGJVTL-UHFFFAOYSA-N
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Description

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by its indole core, a phenylethenesulfonamide moiety, and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Chlorination: The indole derivative is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Phenylethenesulfonamide Moiety: The phenylethenesulfonamide group is introduced through a reaction between the chlorinated indole and a sulfonamide derivative, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Catalysts and advanced purification techniques are often employed to enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the reduction of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Reduced sulfonamide derivatives.

    Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole core is a common motif in many biologically active compounds, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(6-bromo-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide: Similar structure with a bromine substituent instead of chlorine.

    (E)-N-(6-methyl-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide: Similar structure with a methyl group instead of chlorine.

    (E)-N-(6-fluoro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide: Similar structure with a fluorine substituent instead of chlorine.

Uniqueness

The uniqueness of (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide lies in its specific chlorine substituent, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom may enhance its binding to certain biological targets or alter its chemical stability compared to its analogs.

Properties

IUPAC Name

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-13-10-14-12(9-16(20)18-14)8-15(13)19-23(21,22)7-6-11-4-2-1-3-5-11/h1-8,10,19H,9H2,(H,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTVYMSQHGJVTL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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